

Check Availability & Pricing

# Application Notes: Drisapersen Sodium in Patient-Derived Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Drisapersen sodium |           |
| Cat. No.:            | B15595851          | Get Quote |

#### Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder caused by mutations in the DMD gene, leading to the absence or dysfunction of the dystrophin protein.[1][2] Dystrophin is crucial for maintaining the structural integrity of muscle fibers.[1] A promising therapeutic strategy for a subset of DMD patients is exon skipping, which uses antisense oligonucleotides (AONs) to modulate the pre-mRNA splicing process. This approach aims to restore the reading frame of the dystrophin transcript, allowing for the production of a truncated but partially functional dystrophin protein, potentially converting a severe DMD phenotype to a milder Becker muscular dystrophy (BMD) phenotype.[3][4]

Drisapersen (also known as Kyndrisa or PRO051) is a 2'-O-methyl phosphorothioate (2'OMePS) RNA antisense oligonucleotide designed to induce the skipping of exon 51 of the DMD gene.[2][3][4] This specific exon skipping is applicable to approximately 13% of DMD patients, making it a targeted therapy for the largest single subgroup of the patient population. [1][4] Patient-derived cell cultures, such as myoblasts or fibroblasts, serve as a critical in vitro platform for evaluating the efficacy and mechanism of AONs like Drisapersen before advancing to more complex in vivo models or clinical trials.[5][6] These models allow for the direct assessment of exon skipping efficiency and dystrophin protein restoration in a patient-specific genetic context.

Mechanism of Action



Drisapersen functions by binding to a specific sequence within exon 51 of the dystrophin premRNA. This binding sterically hinders the splicing machinery from recognizing exon 51, leading to its exclusion from the mature mRNA transcript.[3][7] For patients with deletions that disrupt the reading frame (e.g., deletion of exons 48-50 or exon 52), the removal of exon 51 can act as a "molecular patch," restoring the open reading frame and enabling the translation of a shorter, yet functional, dystrophin protein.[1][4]



Click to download full resolution via product page

**Caption:** Mechanism of Drisapersen-induced exon 51 skipping.

## **Quantitative Data Summary**



## Methodological & Application

Check Availability & Pricing

The efficacy of Drisapersen has been evaluated in various patient-derived cell models, often in comparison to other AONs. The following table summarizes key quantitative findings from published studies. It is important to note that direct comparison between different studies can be challenging due to variations in cell lines, AON chemistry (though sequences may be analogous), concentrations, and quantification methods.



| Antisense<br>Oligonucleo<br>tide (AON) | Cell Model                                          | Concentrati<br>on (µM) | Exon 51<br>Skipping<br>Efficiency<br>(%)    | Dystrophin<br>Protein<br>Level (% of<br>Normal) | Reference |
|----------------------------------------|-----------------------------------------------------|------------------------|---------------------------------------------|-------------------------------------------------|-----------|
| Analog<br>Drisapersen                  | Immortalized DMD Cells (Exon 52 deletion)           | 10                     | ~2.9%                                       | Not Reported                                    | [8]       |
| Analog<br>Eteplirsen                   | Immortalized DMD Cells (Exon 52 deletion)           | 10                     | ~15%                                        | Not Reported                                    | [8]       |
| Novel AON<br>(Ac0)                     | Immortalized DMD Cells (Exon 52 deletion)           | 10                     | ~72%                                        | ~14%                                            | [8]       |
| Analog<br>Drisapersen                  | Primary DMD<br>Cells (Exon<br>45-50<br>deletion)    | 10                     | Significantly<br>lower than<br>Ac0 and aEte | Not Reported                                    | [8]       |
| Analog<br>Eteplirsen<br>(aEte)         | Primary DMD<br>Cells (Exon<br>45-50<br>deletion)    | 10                     | Significantly<br>lower than<br>Ac0          | Not Reported                                    | [8]       |
| Novel AON<br>(Ac0)                     | Primary DMD<br>Cells (Exon<br>45-50<br>deletion)    | 10                     | Highest<br>among tested<br>AONs             | Not Reported                                    | [8]       |
| Drisapersen                            | Differentiated<br>Human<br>Skeletal<br>Muscle Cells | 0.1                    | ~50%                                        | Not Reported                                    | [2]       |



Note: "Analog Drisapersen" refers to an oligonucleotide with the same sequence as Drisapersen but synthesized with a different chemistry (e.g., phosphorodiamidate morpholino oligomer) for comparative studies.[8] Studies consistently show that while Drisapersen induces exon skipping, newer generation AONs targeting different sites on exon 51 may offer significantly higher efficiency.[5][8][9]

## **Experimental Protocols**

The following are generalized protocols for the application of Drisapersen in patient-derived myoblast cultures, synthesized from common methodologies in the field.





Click to download full resolution via product page

Caption: General experimental workflow for AON testing.

# Protocol 1: Culture and Differentiation of Patient-Derived Myoblasts

Thawing and Seeding:



- Rapidly thaw cryopreserved patient-derived myoblasts in a 37°C water bath.
- Transfer cells to a conical tube containing pre-warmed proliferation medium (e.g., Skeletal Muscle Cell Growth Medium supplemented with growth factors, antibiotics, and fetal bovine serum).
- Centrifuge at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh proliferation medium and seed onto collagen-coated culture flasks or plates.

#### Expansion:

- Culture cells at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Change the proliferation medium every 2-3 days.
- Passage the cells when they reach 70-80% confluency using a standard trypsin-EDTA protocol. Do not allow cells to become fully confluent as this can reduce their differentiation potential.

### Myogenic Differentiation:

- When myoblasts reach approximately 80-90% confluency, aspirate the proliferation medium.
- Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
- Replace with differentiation medium (e.g., DMEM/F-12 supplemented with 2% horse serum and antibiotics).
- Incubate for 5-7 days to allow myoblasts to fuse and form multinucleated myotubes. The medium should be changed every 2 days.

# Protocol 2: Treatment with Drisapersen (Gymnotic Uptake)



2'OMePS oligonucleotides like Drisapersen can be taken up by cells in culture without transfection reagents, a process known as gymnotic uptake.[5]

- Preparation: Prepare a sterile, concentrated stock solution of Drisapersen in nuclease-free water or PBS.
- Treatment: Two days after initiating differentiation, add Drisapersen directly to the differentiation medium to achieve the desired final concentration (e.g., 0.1  $\mu$ M to 10  $\mu$ M).[2] [8]
- Incubation: Incubate the cells with the Drisapersen-containing medium. For long-term studies, the treatment can be repeated during medium changes.[5] A common endpoint for analysis is 7 days after the initial treatment.

## Protocol 3: Assessment of Exon 51 Skipping by RT-PCR

- RNA Extraction:
  - Harvest myotubes by aspirating the medium and washing with PBS.
  - Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).
  - Extract total RNA according to the manufacturer's protocol, followed by DNase treatment to remove genomic DNA contamination.
- Reverse Transcription (RT):
  - Synthesize cDNA from 1 μg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
- PCR Amplification:
  - Perform PCR using primers flanking exon 51 (e.g., in exons 49 and 53).[10]
  - Forward Primer (Exon 49): (Sequence)
  - Reverse Primer (Exon 53): (Sequence)



- Use a thermal cycler program optimized for the primers and target sequence.
- Analysis:
  - Visualize the PCR products on a 2% agarose gel. The un-skipped transcript will yield a larger band, while the exon 51-skipped transcript will produce a smaller, identifiable band.
  - For quantification, use methods like digital droplet PCR (ddPCR), which provides a more precise measure of exon skipping efficiency compared to semi-quantitative gel analysis.
     [10] The percentage of exon skipping is calculated as: (skipped transcript level / (skipped + un-skipped transcript levels)) \* 100.

## **Protocol 4: Evaluation of Dystrophin Protein Restoration**

#### A. Western Blotting

- Protein Extraction:
  - Harvest treated myotubes and lyse them in RIPA buffer containing protease inhibitors.
  - Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Electrophoresis and Transfer:
  - Denature 30-50 μg of protein lysate and separate by SDS-PAGE on a large-format 3-10% gradient gel.
  - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
  - Incubate with a primary antibody against dystrophin (e.g., MANDYS106).
  - Wash and incubate with an appropriate HRP-conjugated secondary antibody.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.



### Quantification:

 Quantify band intensity using densitometry software. Normalize the dystrophin signal to a loading control (e.g., α-actinin or vinculin). Dystrophin levels are typically expressed as a percentage relative to a healthy control cell lysate.[9]

### B. Immunocytochemistry (ICC)

- · Cell Fixation:
  - Grow and treat myotubes on collagen-coated coverslips.
  - Aspirate the medium, wash with PBS, and fix the cells with cold methanol or 4% paraformaldehyde.
- · Permeabilization and Blocking:
  - Permeabilize cells with 0.25% Triton X-100 in PBS.
  - Block with a suitable blocking buffer (e.g., 10% goat serum in PBS) to prevent non-specific antibody binding.
- Antibody Staining:
  - Incubate with a primary antibody against dystrophin overnight at 4°C.
  - Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
  - Counterstain nuclei with DAPI.
- Imaging:
  - Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Dystrophin-positive myotubes will show clear staining at the sarcolemma. The percentage of dystrophin-positive fibers can be determined by counting.[6]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. BioMarin Announces FDA Accepts Drisapersen NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 2. Portico [access.portico.org]
- 3. Drisapersen Wikipedia [en.wikipedia.org]
- 4. Long-Term Efficacy, Safety, and Pharmacokinetics of Drisapersen in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antisense Oligonucleotides: Treatment Strategies and Cellular Internalization PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Antisense Screening and Optimization for Exon 51 Skipping in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immortalized Muscle Cell Model to Test the Exon Skipping Efficacy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Drisapersen Sodium in Patient-Derived Cell Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595851#application-of-drisapersen-sodium-in-patient-derived-cell-cultures]

## **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com